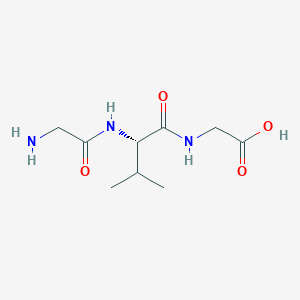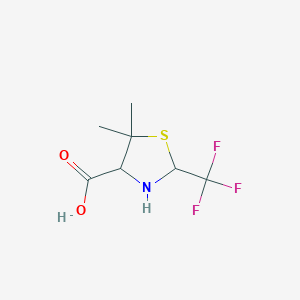
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene is an organic compound characterized by a complex aromatic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation, where benzene rings are introduced to a central aromatic core under the influence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification methods, such as column chromatography and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced to the aromatic rings using reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous solvents.
Substitution: Halogens, nitrating mixtures, Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced aromatic derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound for studying aromatic interactions.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique aromatic structure.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions and signaling processes.
類似化合物との比較
Similar Compounds
1,4-Dimethylbenzene: Shares a similar aromatic structure but with fewer phenyl groups.
4-Methylpropiophenone: Contains a methyl group and a phenyl ring, similar to the 4-methylphenyl group in the target compound.
Uniqueness
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene is unique due to its extensive phenyl substitution, which imparts distinct chemical properties and potential applications not observed in simpler aromatic compounds. Its complex structure allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.
特性
CAS番号 |
23934-46-5 |
|---|---|
分子式 |
C43H32 |
分子量 |
548.7 g/mol |
IUPAC名 |
1-(4-methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene |
InChI |
InChI=1S/C43H32/c1-31-27-29-37(30-28-31)43-41(35-23-13-5-14-24-35)39(33-19-9-3-10-20-33)38(32-17-7-2-8-18-32)40(34-21-11-4-12-22-34)42(43)36-25-15-6-16-26-36/h2-30H,1H3 |
InChIキー |
XGLKETMKRFUYPC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






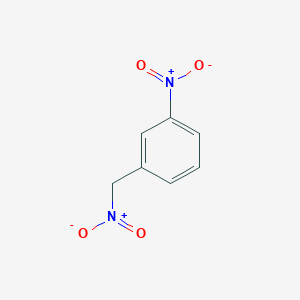

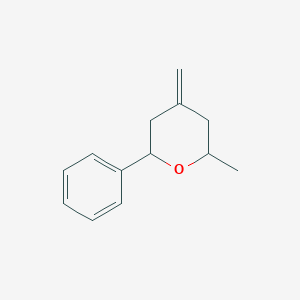


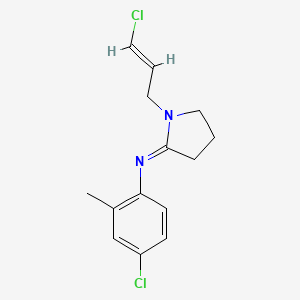
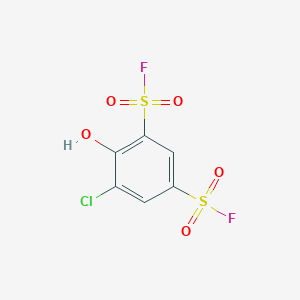
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
